4-(2,4-Dinitrophenyl)butyl prop-2-enoate

Descripción general

Descripción

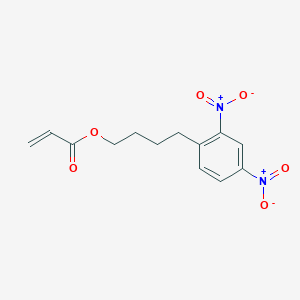

4-(2,4-Dinitrophenyl)butyl prop-2-enoate is an organic compound characterized by the presence of a dinitrophenyl group attached to a butyl chain, which is further connected to a prop-2-enoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenyl)butyl prop-2-enoate typically involves the esterification of 4-(2,4-dinitrophenyl)butanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

1.3.1 Esterification Reaction

Esterification is a fundamental reaction involving carboxylic acids and alcohols, leading to the formation of esters. In the case of 4-(2,4-Dinitrophenyl)butyl prop-2-enoate, the reaction proceeds through an acid-catalyzed mechanism where the hydroxyl group of acrylic acid reacts with the hydroxyl group of butanol.

1.3.2 Nucleophilic Substitution Reactions

The dinitrophenyl moiety enhances the electrophilicity of the carbon atoms adjacent to the ester functional group, making it susceptible to nucleophilic attack. This property allows for various nucleophiles (e.g., amines or thiols) to react with the compound:

1.3.3 Acyl Transfer Reactions

Acyl transfer reactions involving compounds like this compound demonstrate how the acyl group can be transferred to various nucleophiles under specific conditions. These reactions may follow an addition-elimination mechanism where the nucleophilic attack is rate-determining .

Mechanisms of Reaction

The mechanisms for these reactions can be complex and often involve:

-

Addition-Elimination Mechanism : This is common in ester reactions where a nucleophile attacks the carbonyl carbon leading to a tetrahedral intermediate that subsequently collapses to yield products.

-

Nucleophilic Attack : The rate of reaction can vary significantly depending on the nature of the nucleophile used (e.g., primary vs secondary amines). Studies indicate that stronger nucleophiles can shift the rate-determining step from product formation to nucleophilic attack .

Aplicaciones Científicas De Investigación

4-(2,4-Dinitrophenyl)butyl prop-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dinitrophenyl)butyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can participate in electron transfer processes, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,4-Dinitrophenyl)butanol: A precursor in the synthesis of 4-(2,4-Dinitrophenyl)butyl prop-2-enoate.

2,4-Dinitrophenylhydrazine: Shares the dinitrophenyl group and is used in similar analytical applications.

Butyl prop-2-enoate: Lacks the dinitrophenyl group but shares the ester functionality.

Uniqueness

This compound is unique due to the combination of the dinitrophenyl group and the ester moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.

Actividad Biológica

4-(2,4-Dinitrophenyl)butyl prop-2-enoate is a chemical compound known for its unique structure, which includes a butyl group and a 2,4-dinitrophenyl moiety attached to a prop-2-enoate backbone. This compound is characterized by its bright yellow color due to the presence of the dinitrophenyl group, which contributes significantly to its reactivity and potential biological applications.

- Molecular Formula : C₁₄H₁₅N₂O₄

- Molecular Weight : Approximately 294.26 g/mol

- Structure :

The electrophilic nature of the dinitrophenyl group allows for nucleophilic attack, making it reactive with various biological macromolecules such as proteins and nucleic acids.

Immunological Responses

The 2,4-dinitrophenyl moiety is known for its role as a hapten, which can elicit immune responses. This property has been utilized in immunology to study antibody formation and immune system activation. The interactions of this compound with immune cells can lead to significant biological effects, including the potential for allergic reactions in sensitive individuals.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antibacterial or antifungal properties. These activities are attributed to their ability to disrupt cellular processes in microorganisms. For example, studies have shown that compounds containing dinitrophenyl groups can inhibit the growth of various bacterial strains by interfering with their metabolic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several dinitrophenyl derivatives against common pathogens. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Immunogenic Potential

In an experimental model assessing the immunogenicity of dinitrophenyl compounds, it was found that administration of this compound led to a marked increase in specific antibody titers in immunized mice. This suggests its potential use in vaccine formulations or as an adjuvant in immunotherapy.

Interaction with Biological Macromolecules

The electrophilic character of the dinitrophenyl group facilitates the formation of adducts with nucleophilic sites on proteins and nucleic acids. Such interactions are crucial for understanding both the therapeutic potential and toxicity profiles of this compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Nitrophenyl)butyl prop-2-enoate | Contains a nitrophenyl group | Less reactive than dinitrophenyl derivatives |

| Butyl acrylate | Simple butyl ester | Widely used in polymer applications |

| 2,4-Dinitrophenol | Phenolic compound | Strongly acidic; used in explosives |

| 4-(Chlorophenyl)butyl prop-2-enoate | Contains chlorophenyl group | Exhibits different reactivity due to chlorine |

This table highlights the uniqueness of this compound due to its specific dinitrophenyl functionality, enhancing its reactivity and biological interactions compared to simpler analogs.

Propiedades

IUPAC Name |

4-(2,4-dinitrophenyl)butyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-2-13(16)21-8-4-3-5-10-6-7-11(14(17)18)9-12(10)15(19)20/h2,6-7,9H,1,3-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJMQEZHIWVSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650702 | |

| Record name | 4-(2,4-Dinitrophenyl)butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-49-9 | |

| Record name | 4-(2,4-Dinitrophenyl)butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.